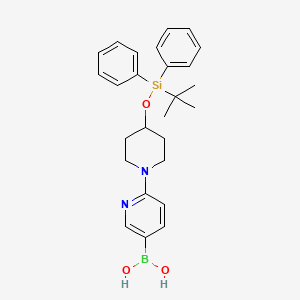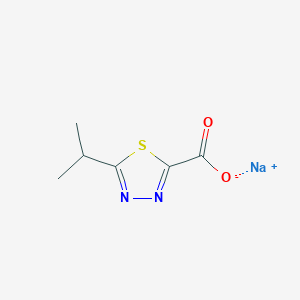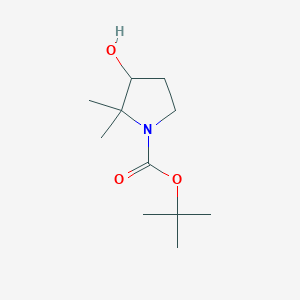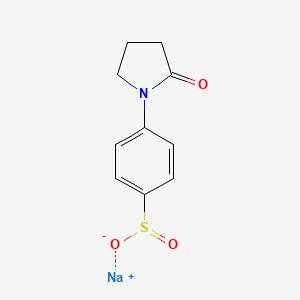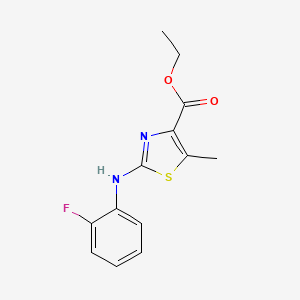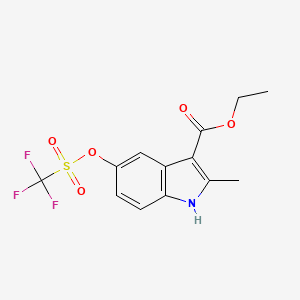
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate (EMTFSOCI) is an organic compound with a diverse range of applications in scientific research. It is a synthetic molecule that is commonly used to study the structure and function of proteins, as well as to synthesize other molecules. EMTFSOCI is also used in various biochemical and physiological experiments, and has been found to have several advantages and limitations.
Applications De Recherche Scientifique
1. Synthesis and Chemical Reactions
- Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate is used in the synthesis of various chemical compounds. For example, 3,3,3-Trifluoropropene derivatives containing a sulfonyl substituent were used in 1,3-dipolar cycloaddition reactions with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric 4(5)-substituted ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018).
2. Biological Activities
- Research has been conducted on compounds similar to this compound, focusing on their biological activities. For example, 5-HT1D receptor agonist properties were observed in compounds with structures related to this compound. These compounds demonstrated agonist activity at the 5-HT1D receptors, with varying preferences for the 5-HT1D alpha vs the 5-HT1D beta receptors (Barf et al., 1996).
3. Synthesis of Indole Derivatives
- The compound has been utilized in the synthesis of various indole derivatives. For example, ethyl 5-formyl-1H-indole-2-carboxylates were prepared from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids. This process involved multiple steps, including the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003).
4. Antiviral Activity
- Some derivatives of this compound have been explored for their antiviral properties. For example, new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates were synthesized and tested for antiviral activity against various viruses. However, most compounds did not show noticeable activity, with only a few exceptions exhibiting micromolar activities (Ivashchenko et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-methyl-5-(((trifluoromethyl)-sulfonyl)-oxy)-1H-indole-3-carboxylate are currently unknown
Mode of Action
It is known that the trifluoromethyl group often contributes to the bioactivity of a molecule by enhancing its lipophilicity, metabolic stability, and binding affinity .
Biochemical Pathways
The trifluoromethyl group is known to influence various biochemical pathways depending on the specific context and the other functional groups present in the molecule .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of a molecule, which could potentially affect its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethylsulfonyloxy)-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO5S/c1-3-21-12(18)11-7(2)17-10-5-4-8(6-9(10)11)22-23(19,20)13(14,15)16/h4-6,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPAMOPSEBTICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




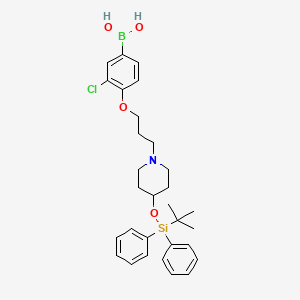
![Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408265.png)
![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)

![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)


